(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one
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Description
Scientific Research Applications
Hepatoprotective Activity
(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one has been studied for its potential hepatoprotective activity. A study conducted by Tejasree et al. (2013) evaluated the compound's hepatoprotective effects against carbon tetrachloride (CCl4)-induced hepatotoxicity in rats. The results indicated a significant dose-dependent reduction in liver damage biomarkers, such as SGOT, SGPT, ALP, and TB levels, suggesting the compound's effectiveness in protecting liver tissue from damage Tejasree et al., 2013.
Cardiotonic Activity
A study by Dorigo et al. (1996) synthesized and evaluated novel pyrimidine derivatives, including ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, for their cardiotonic activity. The study found compound 28 (4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid) to be the most effective positive inotropic agent, suggesting the potential of these derivatives, including the this compound, in cardiotonic applications Dorigo et al., 1996.
Anticonvulsant and CNS Depressant Activity
Research on 4-thiazolidinones bearing a sulfonamide group, similar in structure to the compound , has shown significant anticonvulsant activity in animal models, suggesting the potential for CNS depressant and anticonvulsant applications. Compounds such as 4c, 4m, and 4o within this series displayed promising activity and were considered leads for further investigation Siddiqui et al., 2010.
Neurotrophic and Antiepileptic Properties
Myronenko et al. (2017) conducted a study on the neurotrophic and antiepileptic properties of 4-thiazolidinones derivatives, which are structurally related to the compound . The study highlighted the potential of these derivatives in reducing REM sleep fragmentation and increasing its duration in PTZ-kindled rats, indicating a possible application in addressing sleep disturbances associated with epilepsy Myronenko et al., 2017.
Anti-inflammatory and Gastrointestinal Effects
Research into the anti-inflammatory and gastrointestinal effects of 2-(E)-(un)substituted benzylidene-5-dimethylamido-cyclopentanone, a compound structurally related to this compound, has shown promising anti-inflammatory and analgesic actions. Importantly, it exhibited minor irritative effects on the gastric mucous membrane, suggesting potential as an anti-inflammatory agent with reduced gastrointestinal side effects Wu Hua-pu, 2006.
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazinan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-15(2)11-5-3-9(4-6-11)7-10-8-18-13(17)14-12(10)16/h3-7H,8H2,1-2H3,(H,14,16,17)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHTWZCDRSIKT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CSC(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CSC(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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